molecular formula C20H16ClN3S B2826656 (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-92-3

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2826656
CAS RN: 683257-92-3
M. Wt: 365.88
InChI Key: XPQHKIUFNPMLMY-LFIBNONCSA-N
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Description

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Quantum chemical and molecular dynamics simulation studies on various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole and others, have shown their potential as corrosion inhibitors for iron. Density functional theory (DFT) calculations and molecular dynamics simulations were conducted to predict the corrosion inhibition performances of these molecules. Parameters like highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and others were calculated, and binding energies on Fe(110) surfaces were investigated to understand the interaction strength between the metal surface and the molecules. The theoretical data were in good agreement with experimental inhibition efficiency results previously reported (Kaya et al., 2016).

Calcium Antagonists with Antioxidant Activity

A study on thiazolidinone derivatives, including CP-060, which is a novel type of Ca2+ antagonist possessing both Ca2+ overload inhibition and antioxidant activity, was conducted. The structure-activity relationships were explored by synthesizing analogues and evaluating their Ca2+ antagonistic activity, antioxidant activity, and effects on coronary blood flow in vivo. The study found that the phenolic hydroxyl group is an essential structural element for antioxidant activity. The most potent compound was further evaluated, and its enantiomers were resolved, showing that (-)-1 had about 10 times higher Ca2+ antagonistic activity than (+)-1 (Kato et al., 1999).

Antitumor Activities of Benzothiazoles

2-(4-Aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity against various cell lines. The mechanism of action is suspected to involve metabolism, as drug uptake and biotransformation were observed in sensitive cell lines, while insensitive cell lines showed negligible uptake and biotransformation. N-Acyl derivatives of these arylamines were synthesized, confirming N-acetylation and oxidation as the main metabolic transformations. The study also highlighted the importance of the 3'-substituent in dictating the predominant metabolic process. Some acetylated derivatives retained selective antitumor activity, and distinct expression patterns of N-acetyltransferase NAT1 and NAT2 were demonstrated in a panel of cell lines (Chua et al., 1999).

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-3-6-15(7-4-13)19-12-25-20(24-19)16(10-22)11-23-18-9-17(21)8-5-14(18)2/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQHKIUFNPMLMY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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